
5-Methyl-2-(phenylethynyl)pyridine
Overview
Description
This compound is known for its ability to block the effects of both the allosteric antagonist MPEP and the potentiator CDPPB . It has been studied for its potential therapeutic effects, particularly in the context of neurological and psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-MPEP typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and phenylacetylene.
Reaction Conditions: The key step involves a Sonogashira coupling reaction, where 2-methylpyridine is coupled with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain pure 5-MPEP.
Industrial Production Methods
In an industrial setting, the production of 5-MPEP would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Methylation Optimization
Methylation of precursor intermediates is critical for introducing the 5-methyl group. Studies on analogous compounds highlight:
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Reagents : Methyl iodide (MeI) or dimethyl sulfate.
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Base : Tetrabutylammonium hydroxide (TBAH) in methanol.
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Conditions : 50°C for 15 minutes.
Key Findings :
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Methyl iodide outperforms dimethyl sulfate, achieving 47% yield under optimized conditions .
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Shorter reaction times (≤30 min) minimize side reactions and improve radiochemical yields for PET probe applications .
Methylation Reaction Table :
Electrophile | Base | Solvent | Time | Yield |
---|---|---|---|---|
MeI | TBAH | MeOH | 15 min | 47% |
(CH₃)₂SO₄ | K₂CO₃ | MeOH | 60 min | 31% |
Protection/Deprotection Strategies
For intermediates requiring hydroxyl group protection:
Example :
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Protection : 5-Hydroxypyridine → 5-pivaloyloxypyridine.
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Post-Coupling Deprotection : LiAlH₄ removes the pivaloyl group post-Sonogashira reaction.
Interaction with Allosteric Modulators
5-Methyl-2-(phenylethynyl)pyridine (5MPEP) exhibits unique binding behavior at the MPEP allosteric site of mGluR5:
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Neutral Ligand Activity : Blocks VU-29- and CPPHA-induced potentiation noncompetitively .
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Mechanistic Insight : Mutagenesis studies (e.g., A809V mutation) confirm interaction specificity with mGluR5 .
Pharmacological Relevance :
Comparative Analysis with MPEP
While this compound is structurally similar to MPEP (2-methyl-6-(phenylethynyl)pyridine), key differences include:
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Positional Isomerism : The methyl group at the 5-position vs. 2-position alters receptor binding kinetics.
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Synthetic Flexibility : 5-Methyl derivatives enable modular functionalization for PET radioligands .
This synthesis and reactivity profile underscores the compound’s versatility in medicinal chemistry, particularly for neuropharmacological targeting. Experimental protocols and yields are adapted from analogous quinoline and pyridine derivatives .
Scientific Research Applications
Pharmacological Properties of MPEP
MPEP acts as a selective antagonist for mGluR5, which has been shown to influence various behavioral and physiological responses. Its potency and selectivity make it a valuable tool for studying the role of mGluR5 in different biological contexts.
Key Findings:
- Behavioral Effects : MPEP has been demonstrated to reduce anxiety-like behaviors in animal models. For instance, it attenuates fear conditioning responses in rats, suggesting its potential as an anxiolytic agent .
- Pain Modulation : Studies indicate that MPEP can reverse mechanical hyperalgesia in inflammatory pain models. This effect highlights its potential use in treating chronic pain conditions by modulating glutamatergic signaling pathways .
- Neurotransmitter Interaction : MPEP influences dopamine signaling by modulating the effects of nicotine and food reinforcement behaviors. It has been shown to significantly reduce nicotine self-administration in rats, suggesting a role in addiction research .
Table 1: Summary of Research Findings on MPEP
Potential Therapeutic Applications
- Anxiolytic Treatments : Given its ability to modulate anxiety-like behaviors, MPEP may be developed into a therapeutic agent for anxiety disorders.
- Chronic Pain Management : By targeting mGluR5 pathways involved in pain perception, MPEP could provide a novel approach to managing chronic pain without the side effects associated with traditional analgesics.
- Addiction Therapy : The modulation of nicotine reinforcement suggests that MPEP could be explored as a treatment option for nicotine dependence and potentially other substance use disorders.
Mechanism of Action
5-MPEP exerts its effects by binding to the allosteric site of the metabotropic glutamate receptor subtype 5 (mGlu5). This binding blocks the effects of both the allosteric antagonist MPEP and the potentiator CDPPB, thereby modulating the receptor’s activity . The compound’s mechanism of action involves the inhibition of receptor activation, which in turn affects downstream signaling pathways involved in neurotransmission and synaptic plasticity .
Comparison with Similar Compounds
Similar Compounds
MPEP (2-methyl-6-(phenylethynyl)pyridine): A potent and selective non-competitive antagonist at the mGlu5 receptor.
MTEP (3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine): Another selective antagonist of the mGlu5 receptor.
Uniqueness of 5-MPEP
5-MPEP is unique in that it acts as a neutral allosteric site ligand, blocking the effects of both antagonists and potentiators at the mGlu5 receptor . This dual action makes it a valuable tool for studying the receptor’s function and for developing new therapeutic agents with improved safety and efficacy profiles.
Biological Activity
5-Methyl-2-(phenylethynyl)pyridine, commonly referred to as 5MPEP, is a compound that has garnered interest due to its biological activity, particularly as a modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). This article delves into its pharmacological profile, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
- Chemical Name : this compound
- Molecular Formula : CHN
- Molecular Weight : 197.23 g/mol
5MPEP acts primarily as a positive allosteric modulator (PAM) of the mGlu5 receptor. This receptor is implicated in various neurological processes, including synaptic plasticity, learning, and memory. The modulation of mGlu5 can enhance long-term potentiation (LTP) and long-term depression (LTD), which are critical for cognitive functions .
Key Findings:
- Selectivity : 5MPEP exhibits high selectivity for mGlu5 over other metabotropic receptors, demonstrating no significant activity at mGlu1 or group II/III receptors at concentrations up to 100 µM .
- Potency : The compound has an IC value of approximately 36 nM for inhibiting quisqualate-stimulated phosphoinositide hydrolysis at the human mGlu5 receptor .
In Vitro Studies
In vitro studies have shown that 5MPEP effectively inhibits DHPG-stimulated phosphoinositide hydrolysis in rat brain slices, confirming its role as a selective antagonist for mGlu5 . Furthermore, it has been demonstrated to block neuronal firing induced by DHPG application in the hippocampus .
In Vivo Studies
Research indicates that systemic administration of 5MPEP can reverse mechanical hyperalgesia in animal models, suggesting potential applications in pain management . Additionally, its effects on synaptic plasticity have implications for treating cognitive deficits associated with disorders such as schizophrenia and Alzheimer's disease .
Case Studies and Clinical Implications
- Schizophrenia Treatment :
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Cognitive Enhancement :
- Research focusing on cognitive enhancement through mGlu5 PAMs demonstrated that compounds like 5MPEP could improve memory and learning processes in preclinical models. This suggests that targeting mGlu5 may offer new avenues for enhancing cognitive function in aging or neurodegenerative conditions .
Data Summary
Parameter | Value |
---|---|
IC for mGlu5 inhibition | 36 nM |
Selectivity | High for mGlu5 |
Effects on Pain | Reverses hyperalgesia |
Potential Applications | Schizophrenia, Cognitive Enhancement |
Properties
IUPAC Name |
5-methyl-2-(2-phenylethynyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-12-7-9-14(15-11-12)10-8-13-5-3-2-4-6-13/h2-7,9,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESJPHOOGDBABM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C#CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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